Bis(glycerophospho)glycerol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H22O13P2 |
|---|---|
Molecular Weight |
400.21 g/mol |
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C9H22O13P2/c10-1-7(12)3-19-23(15,16)21-5-9(14)6-22-24(17,18)20-4-8(13)2-11/h7-14H,1-6H2,(H,15,16)(H,17,18) |
InChI Key |
RCBRFGAYXGRKBS-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
Canonical SMILES |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
Origin of Product |
United States |
Cellular Localization and Membrane Dynamics
Predominant Enrichment in Late Endosomes and Lysosomes
Bis(glycerophospho)glycerol is not a ubiquitous lipid within cellular membranes; instead, it is markedly and almost exclusively enriched in the late endosomes and lysosomes. nih.govnih.govresearchgate.netmdpi.comannualreviews.orgembopress.orgbiorxiv.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov While it constitutes less than 1% of the total phospholipids (B1166683) in most mammalian cells, its concentration is significantly elevated in these acidic organelles. nih.govresearchgate.netnih.govnih.gov For instance, in the late endosomes of BHK cells, it can account for approximately 15 mol% of the total phospholipids. embopress.orgbiorxiv.orgnih.gov This specific localization is in stark contrast to other major cellular membranes where it is not detected. embopress.orgbiorxiv.orgnih.govnih.gov The enrichment of this lipid in late endosomes and lysosomes has been confirmed through various techniques, including immunofluorescence and immunoelectron microscopy using specific antibodies. ahajournals.org This selective accumulation underscores its specialized functions within the degradative and sorting pathways of the cell.
Association with Intraluminal Vesicles (ILVs) and Multivesicular Bodies (MVBs)
Within the late endosomes, this compound is not uniformly distributed but shows a profound concentration within the internal membranes of these compartments. nih.govembopress.orgbiorxiv.orgresearchgate.netahajournals.org It is particularly abundant in the intraluminal vesicles (ILVs) that characterize multivesicular bodies (MVBs), which are a form of late endosome. annualreviews.orgnih.govnih.govnih.govnih.govinrae.frumich.edu In fact, the internal membranes of late endosomes can contain up to 70% BMP. umich.edu These ILVs are formed by the inward budding of the endosomal limiting membrane and are crucial for sorting cargo destined for degradation in the lysosome or for secretion as exosomes. nih.govumich.edu The high concentration of this compound within ILVs suggests its direct involvement in their biogenesis and function. nih.govnih.gov
Role in Endolysosomal Membrane Structure and Dynamics
The unique structural properties of this compound are pivotal to the morphology and dynamic nature of endolysosomal membranes. embopress.orgnih.govnih.govsigmaaldrich.com Its unusual sn-1-glycerophospho-sn-1'-glycerol stereoconfiguration makes it resistant to the action of many phospholipases, contributing to its stability within the hydrolytic environment of lysosomes. nih.govnih.govnih.gov This resistance is a key feature that allows it to persist and function in these degradative compartments. nih.gov Furthermore, this compound is thought to play a direct role in the formation of the multivesicular structure of late endosomes. nih.govriken.jp Its cone-shaped molecular geometry is believed to promote the negative curvature of the membrane, facilitating the inward budding process that generates ILVs. researchgate.net The presence of this lipid is also crucial for membrane fusion events within the endocytic pathway. umich.edu
Formation of Specialized Lipid Domains within Endolysosomal Membranes
This compound is not just a passive structural component; it actively organizes the endolysosomal membrane into functionally distinct domains. embopress.orgbiorxiv.orgresearchgate.netsigmaaldrich.comavantiresearch.com These specialized lipid domains, rich in this compound, serve as platforms for the recruitment and activation of various proteins involved in lipid metabolism and transport. annualreviews.orgnih.gov For example, its negative charge at the acidic pH of late endosomes facilitates the binding of positively charged lysosomal hydrolases and lipid-binding proteins, such as sphingolipid activator proteins (saposins). annualreviews.orgnih.govnih.govresearchgate.netmdpi.com This interaction is critical for the degradation of various lipids, including sphingolipids and cholesterol. nih.govannualreviews.orgnih.gov By creating these specialized microenvironments, this compound plays a central role in regulating the sorting and breakdown of lipids within the endolysosomal system. annualreviews.orgnih.govsigmaaldrich.comscientificlabs.co.ukresearchgate.net
Table of Research Findings on this compound Localization and Function
| Finding | Organelle/Structure | Key Function | Supporting Evidence |
| Predominant Enrichment | Late Endosomes, Lysosomes | Specialized roles in degradation and sorting pathways. | Immunofluorescence, Immunoelectron Microscopy, Lipidomics. nih.govembopress.orgbiorxiv.orgahajournals.org |
| High Concentration | Intraluminal Vesicles (ILVs) of Multivesicular Bodies (MVBs) | Direct involvement in ILV biogenesis and cargo sorting. | Biochemical analysis of isolated organelles. annualreviews.orgnih.govnih.govnih.govnih.govinrae.frumich.edu |
| Structural Stability | Endolysosomal System | Resistance to degradation by lysosomal phospholipases. | Unique sn-1:sn-1' stereoconfiguration. nih.govnih.govnih.gov |
| Membrane Remodeling | Endolysosomal Membranes | Promotes negative membrane curvature for ILV formation. | Biophysical studies and molecular modeling. researchgate.net |
| Lipid Domain Formation | Endolysosomal Membranes | Platforms for protein recruitment and activation. | Co-localization studies, in vitro activity assays. annualreviews.orgnih.govmdpi.com |
| Metabolic Regulation | Late Endosomes, Lysosomes | Facilitates the degradation of sphingolipids and cholesterol. | Functional studies with enzyme and activator proteins. nih.govannualreviews.orgnih.gov |
Biosynthesis Anabolism and Metabolic Pathways
Precursors and Substrates for Bis(glycerophospho)glycerol Synthesis
The journey to forming this compound begins with simpler phospholipid precursors. The primary building blocks and their potential roles are outlined below.
Phosphatidylglycerol (PG) as a Primary Precursor
Phosphatidylglycerol (PG) is widely recognized as a principal precursor for the synthesis of this compound. nih.govresearchgate.netriken.jp In macrophage-like cell lines, it has been demonstrated that exogenous PG is converted into bis(monoacylglycerol) phosphate (B84403). nih.gov This conversion is not a simple one-step process but involves a complex series of reactions. nih.gov Studies have shown that the synthesis of both PG and bis(monoacylglycero)phosphate (BMP), another name for this compound, is significantly reduced in cells deficient in phosphatidylglycerophosphate (PGP) synthase, the enzyme that catalyzes the first step in PG synthesis. riken.jp This underscores the critical role of PG as a foundational molecule in the biosynthetic pathway of this compound. riken.jp The process is thought to involve the hydrolysis of PG to form lysophosphatidylglycerol (B1238068) (LPG), which then undergoes further modifications. nih.gov
Potential Involvement of Cardiolipin (B10847521) (CL) and Lysophosphatidylglycerol (LPG)
While PG is a primary precursor, other related phospholipids (B1166683), such as cardiolipin (CL) and lysophosphatidylglycerol (LPG), are also implicated in the synthesis of this compound. riken.jp In vitro studies have shown that cardiolipin can be converted to bis(monoacylglycero)phosphate when incubated with lysosomes at an acidic pH. researchgate.netriken.jp This process likely involves the degradation of cardiolipin into intermediates like monolysocardiolipin, dilysocardiolipin, and importantly, lysophosphatidylglycerol (LPG). riken.jp LPG itself is a key intermediate, acting as a direct substrate for the synthesis of bis(monoacylglycero)phosphate. riken.jpnih.govuniprot.org In fact, the enzyme CLN5, recently identified as a bis(monoacylglycero)phosphate synthase, utilizes two molecules of LPG to form bis(monoacylglycero)phosphate. nih.govuniprot.org Cells deficient in this enzyme show a significant buildup of LPG, further highlighting its role as a direct precursor. nih.govbiorxiv.org
Enzymology of Anabolism
The synthesis of this compound is a finely tuned process orchestrated by a specific set of enzymes, primarily located within the lysosome.
Lysosomal Transacylases and Phosphatases
Lysosomal enzymes play a pivotal role in the anabolic pathway of this compound. Transacylases within the lysosome are involved in the transfer of acyl groups, a key step in the remodeling of phospholipids. evitachem.comresearchgate.net These enzymes can facilitate the acylation of precursor molecules. researchgate.net Phosphatases are also crucial, as they are involved in the removal of phosphate groups, which can be a necessary step in the conversion of intermediates. wikipedia.org The acidic environment of the lysosome is optimal for the activity of many of these enzymes. researchgate.net
Role of Specific Synthases and Enzymes (e.g., CLN5, Endothelial Lipase (B570770), Cytosolic Phospholipase A2 Group IV (PLA2G4))
Recent research has shed light on the specific enzymes that catalyze the synthesis of this compound. A significant breakthrough was the identification of the Batten disease gene product, CLN5, as the lysosomal bis(monoacylglycero)phosphate synthase (BMPS). nih.govuniprot.orgechelon-inc.com This enzyme mediates the synthesis through a transacylation reaction between two molecules of lysophosphatidylglycerol (LPG). nih.govuniprot.org
Beyond the lysosome, other enzymes contribute to pathways that can generate precursors for this compound synthesis. Endothelial lipase (LIPG), a secreted enzyme, has been shown to generate acyl-PG and BMP extracellularly, working in conjunction with other serum enzymes. researchgate.netnih.gov It exhibits both phospholipase and triglyceride lipase activities. uniprot.orgnih.gov
Intracellularly, members of the cytosolic phospholipase A2 group IV (PLA2G4) family are involved in the acylation of phosphatidylglycerol (PG) to form acyl-PG, which is then hydrolyzed to BMP. researchgate.netnih.govgenecards.org These cytosolic transacylases can enhance BMP synthesis independently of CLN5. researchgate.net
| Enzyme | Location | Function in this compound Synthesis |
| CLN5 (BMPS) | Lysosome | Catalyzes the synthesis of bis(monoacylglycero)phosphate from two molecules of lysophosphatidylglycerol (LPG). nih.govuniprot.orgechelon-inc.com |
| Endothelial Lipase (LIPG) | Extracellular | Generates acyl-PG and BMP from phosphatidylglycerol (PG) in cooperation with other serum enzymes. researchgate.net |
| Cytosolic Phospholipase A2 Group IV (PLA2G4) | Cytosol | Catalyzes the intracellular acylation of PG to form acyl-PG, a precursor to BMP. researchgate.net |
Stereochemical and Regioisomeric Considerations in Synthesis
A fascinating aspect of this compound is its unique stereochemistry. Unlike most glycerophospholipids which have a sn-3-glycerophosphate backbone, bis(monoacylglycero)phosphate isolated from biological sources typically possesses an unusual sn-1-glycerophospho-sn-1'-glycerol stereoconfiguration. nih.govnih.govnih.gov This specific arrangement is the result of a complex series of reactions that involve a stereoconversion. nih.gov
The proposed pathway involves the initial formation of a sn-glycero-1-phospho-1'-sn-glycerol enantiomer of bis(monoacylglycerol) phosphate. nih.gov This intermediate is then thought to undergo a stereoconversion that requires the removal and subsequent re-acylation of an acyl group to form the final sn-1:sn-1' configuration. nih.gov While the sn-3:sn-1' configuration has been reported as a potential intermediate, the sn-1:sn-1' form is the predominant and more stable structure found in cells. nih.gov The precise mechanisms that govern this stereochemical reorientation are still under investigation. annualreviews.org
Pathways Leading to sn-1-glycerophospho-sn-1′-glycerol Stereoconfiguration
A defining characteristic of this compound, also known as bis(monoacylglycerol) phosphate (BMP), is its sn-1-glycerophospho-sn-1′-glycerol stereochemical backbone. nih.govannualreviews.orgresearchgate.net This configuration is an enantiomer of the more common sn-glycero-3-phosphate backbone found in most other cellular glycerophospholipids. annualreviews.orgresearchgate.netwikipedia.org Research has established that this unique structure is not an anomaly but a conserved feature of naturally occurring BMP. usm.my
The synthesis of the sn-1,sn-1' isomer has been extensively studied in macrophage cell lines, which actively produce BMP from exogenous phosphatidylglycerol (PG). nih.gov The proposed biosynthetic pathway is a multi-step process occurring within the lysosomal compartment:
Hydrolysis of Phosphatidylglycerol (PG): The pathway initiates with the hydrolysis of PG, likely by a phospholipase A-type enzyme, to form 1-acyl-lysophosphatidylglycerol. nih.gov
Acylation of the Headgroup: The resulting lysophosphatidylglycerol is then acylated on the headgroup glycerol (B35011) moiety. nih.gov
Stereoconversion: A critical and complex stereoconversion follows. This step involves the necessary removal of the original acyl group at the sn-1 position of the primary glycerol backbone. nih.gov
Final Acylation: The resulting intermediate, an sn-glycero-1-phospho-1'-sn-glycerol enantiomer of lysophosphatidylglycerol, is subsequently acylated to yield the final bis(monoacylglycerol) phosphate with the characteristic sn-1-glycerophospho-sn-1′-glycerol configuration. nih.gov
In vitro studies using lysosomal preparations from rat liver have corroborated this pathway. When these lysosomes were supplied with radiolabeled diphosphatidylglycerol (cardiolipin) or phosphatidylglycerol, stereoanalysis of the resulting product confirmed it was a derivative of sn-1-glycerophospho-sn-1'-glycerol. nih.gov
Table 1: Proposed Intermediates in the Biosynthesis of sn-1,sn-1'-Bis(glycerophospho)glycerol
| Step | Precursor | Intermediate | Enzyme Class (Postulated) |
| 1 | Phosphatidylglycerol (PG) | 1-Acyl-lysophosphatidylglycerol | Phospholipase A |
| 2 | 1-Acyl-lysophosphatidylglycerol | Acylated lyso-PG enantiomer | Acyltransferase |
| 3 | Acylated lyso-PG enantiomer | sn-glycero-1-phospho-1'-sn-glycerol lyso-enantiomer | Hydrolase |
| 4 | sn-glycero-1-phospho-1'-sn-glycerol lyso-enantiomer | sn-1,sn-1'-Bis(glycerophospho)glycerol | Acyltransferase |
Acyl Chain Remodeling and Selective Incorporation of Polyunsaturated Fatty Acids (e.g., Docosahexaenoic Acid - DHA)
The acyl chain composition of this compound is not random; it is the result of a highly selective remodeling process. annualreviews.org This process, often referred to as the Lands cycle for other phospholipids, involves deacylation and subsequent reacylation to achieve a specific fatty acid profile. nih.govreactome.org
A prominent feature of BMP's composition is its enrichment with polyunsaturated fatty acids (PUFAs), particularly those of the n-3 series. nih.govresearchgate.net Extensive research has demonstrated a remarkable specificity for the incorporation of docosahexaenoic acid (DHA; C22:6n-3). annualreviews.orgnih.govresearchgate.net Fatty acid supplementation experiments conducted in various cell types, including THP-1 macrophages, patient fibroblasts, and rat uterine stromal cells, have consistently shown this selective uptake of DHA into BMP. annualreviews.orgmdpi.com Conversely, PUFAs from the n-6 series are typically not incorporated into the BMP molecule. nih.govresearchgate.net
The degree of this selective enrichment can be substantial. In one study involving rat uterine stromal cells, incubation with 5 µM DHA for 24 hours led to an increase in the DHA content of BMP from 36% to 71% of the total fatty acyl chains. nih.govresearchgate.net While the phenomenon of selective incorporation is well-documented, the precise enzymatic mechanisms that govern how cells target and esterify DHA to the BMP backbone remain largely a mystery. annualreviews.org
Table 2: Effect of DHA Supplementation on BMP Acyl Chain Composition in Rat Uterine Stromal Cells
| Condition | DHA Content in BMP (% of Total Acyl Chains) | Reference |
| Control Cells | 36% | nih.gov, researchgate.net |
| Cells + 5µM DHA (24h) | 71% | nih.gov, researchgate.net |
Mechanisms of Acyl Migration and Regioisomer Formation within the Endolysosomal System
Within the endolysosomal system, this compound exists as different regioisomers, defined by the position of the fatty acid esterification on each of the two glycerol backbones. The primary isomers are 2,2'-BMP and 3,3'-BMP. annualreviews.org A fascinating paradox emerges from their study: the 2,2'-BMP isoform, where acyl chains are attached to the secondary alcohols, appears to be the more abundant form in biological samples, despite the 3,3'-BMP isoform being more thermodynamically stable. annualreviews.org
This observation is counterintuitive because the acidic environment of the late endosomes and lysosomes (pH 4.5-5.0) is known to favor acyl migration from a secondary alcohol to a primary alcohol, which would promote the conversion of 2,2'-BMP to the more stable 3,3'-BMP. annualreviews.org The mechanism by which the cell maintains a high level of the less stable 2,2'-isomer against this chemical pressure is not fully understood. annualreviews.org
Several hypotheses have been proposed to explain this phenomenon:
Fatty Acid Preference: The known preference of certain PUFAs for the sn-2 position in other lysophospholipids might contribute to the stability of the 2,2'-esterification. annualreviews.org
Differential Catabolism: Recent findings indicate that the regioisomers are not treated equally by degradative enzymes. Lysosomal phospholipase A2 (LPLA2), which catabolizes BMP, degrades the 3,3'-BMP isomer far more efficiently than the 2,2'-BMP isomer. nih.gov This selective resistance of the 2,2'-isomer to degradation could lead to its relative accumulation within the lysosome. nih.gov
The process of acyl migration is a tangible chemical property of the molecule and can be observed during purification procedures, such as silica (B1680970) column chromatography, which can induce the shift. annualreviews.org
Table 3: Comparison of Major this compound Regioisomers
| Property | 2,2'-BMP | 3,3'-BMP | Reference |
| Acyl Position | sn-2 and sn-2' (Secondary Alcohols) | sn-3 and sn-3' (Primary Alcohols) | annualreviews.org |
| Thermodynamic Stability | Less Stable | More Stable | annualreviews.org |
| Relative Abundance | Appears more abundant in vivo | Appears less abundant in vivo | annualreviews.org |
| Susceptibility to LPLA2 | Highly resistant to degradation | Significantly better substrate for degradation | nih.gov |
De Novo Versus Exogenous Precursor Utilization in Biosynthesis
The biosynthesis of this compound can be fueled by two distinct sources of precursors: the uptake of exogenous (external) molecules and the de novo (new) synthesis of precursors from basic cellular building blocks.
The utilization of exogenous precursors is a well-established pathway. Studies have conclusively shown that macrophages and other cultured cells can take up externally supplied phosphatidylglycerol (PG) from their environment and efficiently convert it into BMP. nih.govresearchgate.net Experiments using labeled PG have traced its journey from the culture medium into the cell and its subsequent transformation into BMP, which accumulates in the light membrane fractions corresponding to endosomes and lysosomes. nih.govresearchgate.netriken.jp
The de novo synthesis of BMP has been demonstrated to also rely on PG as a key intermediate. researchgate.net In this pathway, the cell first synthesizes PG from scratch. This process is part of the broader glycerophospholipid synthesis network, known as the Kennedy pathway, which begins with glycerol-3-phosphate (G3P) and fatty acids. nih.govaocs.orguib.es G3P is acylated to form phosphatidic acid (PA), which is then used to produce a range of phospholipids, including the PG that serves as the immediate precursor for BMP synthesis. nih.govmdpi.com Therefore, in mammalian cells, PG stands as the central precursor for BMP, whether it is sourced from outside the cell or synthesized de novo. researchgate.net
Table 4: Comparison of Biosynthetic Routes for this compound
| Feature | Exogenous Precursor Utilization | De Novo Synthesis |
| Starting Material | Extracellular Phosphatidylglycerol (PG) | Glycerol-3-Phosphate, Fatty Acyl-CoAs |
| Key Intermediate | Phosphatidylglycerol (PG) | Phosphatidic Acid (PA), Phosphatidylglycerol (PG) |
| Initial Process | Uptake of precursor from the extracellular milieu | Kennedy Pathway synthesis of PG |
| Cellular Location | Initial uptake into denser membranes, conversion in lysosomes | Synthesis primarily at the Endoplasmic Reticulum, conversion in lysosomes |
| Supporting Evidence | Documented in macrophage cultures with labeled PG. nih.govresearchgate.netriken.jp | Inferred from general lipid synthesis pathways and studies in CHO mutants. researchgate.netnih.gov |
Catabolism and Degradative Mechanisms
Intrinsic Resistance to Non-Specific Phospholipase Degradation within Acidic Compartments
Bis(monoacylglycero)phosphate (BMP), the acylated form of bis(glycerophospho)glycerol, exhibits remarkable resistance to degradation by the array of acid hydrolases present within the lysosome. nih.govnih.gov This stability is crucial for its function in lipid sorting and degradation within these acidic organelles. nih.gov The primary reason for this resistance lies in its unique molecular structure, specifically the sn-1-glycerophospho-sn-1′-glycerol stereoconfiguration of its backbone. nih.govnih.govmdpi.com This S,S-stereoisomer configuration is atypical compared to most other mammalian glycerophospholipids, which possess an sn-3 glycerophosphate structure, and is thought to protect BMP from the action of lysosomal acid phospholipases. nih.govmdpi.combiorxiv.org Studies have shown that other stereoisomers of BMP, such as the R,R- and R,S- forms, are degraded more readily in lysosomal extracts, whereas the naturally occurring S,S-BMP is much more resistant. biorxiv.org This intrinsic stability allows BMP to accumulate on the intraluminal vesicles of late endosomes and lysosomes, where it functions as a critical cofactor for the degradation of other lipids. nih.govmdpi.com
Specific Enzymes and Pathways for Degradation
Despite its general resistance, the catabolism of this compound is carried out by specific enzymes that can recognize and process its unique structure.
Alpha/Beta Hydrolase Domain-containing 6 (ABHD6) has been identified as a major enzyme responsible for the catabolism of BMP. nih.govuniprot.org It functions as a BMP hydrolase, and studies have shown it is responsible for approximately 90% of the BMP hydrolase activity detected in the liver. nih.gov Consequently, the knockdown or loss of ABHD6 leads to increased levels of BMP in tissues like the liver and in circulation. nih.govnih.gov ABHD6 co-localizes with late endosomes and lysosomes, the primary sites of BMP enrichment. nih.gov The enzyme is situated on the cytosolic side of the outer membranes of these organelles. nih.gov ABHD6-mediated hydrolysis of BMP results in the formation of lysophosphatidylglycerol (B1238068) and free fatty acids. mdpi.com Although it has a pH optimum between 7.5 and 8.0 and lacks activity at acidic pH, its location on the cytosolic face of the lysosome allows it to regulate BMP levels. mdpi.comnih.gov
Within the acidic environment of the lysosome, specific phospholipases and phosphodiesterases contribute to the degradation of BMP. Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, has been shown to degrade BMP isomers, although at a significantly lower rate than its precursor, phosphatidylglycerol. nih.govnih.gov The rate of hydrolysis by LPLA2 varies between different BMP stereoisomers. nih.gov The naturally occurring S,S-isomer is the most resistant to LPLA2-mediated deacylation. nih.gov
In addition to phospholipase A activity, which cleaves fatty acids, lysosomal phosphodiesterases can also degrade BMP. nih.gov This pathway breaks down the glycerophosphodiester bond, yielding products such as monoglyceride and lysophosphatidic acid. nih.gov The initial rate of BMP breakdown by these lysosomal enzymes is slow, estimated to be only about 10% of the degradation rate for other common phospholipids (B1166683) like dioleoylphosphatidylcholine. nih.gov
Glycerophosphodiester phosphodiesterases (GDPDs) are a class of enzymes found across different domains of life, from bacteria to humans, that hydrolyze deacylated glycerophospholipids. nih.govebi.ac.uk These enzymes exhibit broad specificity and can hydrolyze various glycerophosphodiesters, including this compound, to produce sn-glycerol 3-phosphate and a corresponding alcohol. ebi.ac.ukexpasy.orgresearchgate.netcreative-enzymes.com
A well-characterized example is the periplasmic glycerophosphodiester phosphodiesterase (GlpQ) from the bacterium Escherichia coli. researchgate.netuniprot.orgnih.gov GlpQ is part of the glp regulon, which is involved in glycerol (B35011) and glycerophospholipid catabolism. researchgate.net The enzyme hydrolyzes a range of substrates, including glycerophosphocholine, glycerophosphoethanolamine, and this compound. ebi.ac.ukresearchgate.net This action releases sn-glycerol 3-phosphate, which can then be transported into the bacterial cell for use in central metabolism. researchgate.netnih.gov The activity of GlpQ expands the metabolic capability of bacteria, allowing them to utilize a variety of deacylated phospholipids from their environment as a source of carbon and phosphate (B84403). researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Key Enzymes in this compound Catabolism
| Enzyme | Cellular Location | Primary Action | Key End-Products |
| Alpha/Beta Hydrolase Domain-containing 6 (ABHD6) | Cytosolic side of late endosomes/lysosomes | Hydrolyzes fatty acids from BMP | Lysophosphatidylglycerol, Free fatty acids |
| Lysosomal Phospholipase A2 (LPLA2) | Lysosome | Deacylation (hydrolyzes fatty acids) | Lysophosphatidylglycerol |
| Lysosomal Phosphodiesterases | Lysosome | Hydrolyzes phosphodiester bond | Monoglyceride, Lysophosphatidic acid |
| Glycerophosphodiester Phosphodiesterases (e.g., GlpQ) | Periplasm (in E. coli) | Hydrolyzes deacylated backbone | sn-Glycerol 3-phosphate, Alcohol |
End-Products of this compound Catabolism (e.g., sn-Glycerol 3-phosphate)
The catabolism of this compound by different enzymatic pathways yields several key end-products that can be re-utilized by the cell.
A primary product resulting from the action of glycerophosphodiester phosphodiesterases, such as the bacterial GlpQ, is sn-glycerol 3-phosphate . nih.govresearchgate.netnih.gov This molecule is a crucial intermediate in both lipid biosynthesis and carbohydrate metabolism (glycolysis). wikipedia.orgmedchemexpress.complos.org Once generated, sn-glycerol 3-phosphate can enter the central metabolic pathways to be used for energy production or as a backbone for the de novo synthesis of new glycerolipids. wikipedia.orgyoutube.com
Other end-products depend on the specific catabolic route:
Hydrolysis by ABHD6 or lysosomal phospholipase A activities primarily releases lysophosphatidylglycerol and free fatty acids . nih.govmdpi.com
Degradation by lysosomal phosphodiesterases can yield monoglycerides and lysophosphatidic acid . nih.gov
The action of broad-specificity glycerophosphodiester phosphodiesterases on the deacylated backbone results in sn-glycerol 3-phosphate and an alcohol . expasy.orgresearchgate.net
These end-products highlight the role of this compound catabolism in recycling essential molecular components for cellular homeostasis.
Functional Roles in Endolysosomal System Homeostasis
Regulation of Lipid Degradation and Sorting in Late Endosomes/Lysosomes
Bis(glycerophospho)glycerol is a key player in the degradation and sorting of lipids within the late endosomal/lysosomal compartment. nih.govnih.gov Its enrichment in the intraluminal vesicles (ILVs) of these organelles provides a platform for the recruitment and activation of various lipid hydrolases and transfer proteins. nih.gov By acting as a docking site for these positively charged proteins, BMP facilitates the breakdown of complex lipids delivered to the lysosome through endocytosis or autophagy. nih.gov This function is critical for maintaining cellular lipid homeostasis. upenn.edu
The composition of BMP's acyl chains, which can be either monounsaturated (MUFA) or polyunsaturated (PUFA), influences its potency in stimulating lipid catabolism. upenn.edu While MUFA-BMP is more stable, PUFA-BMP is more effective at activating lipid degradation. upenn.edu This suggests that cells may regulate the distribution of different BMP isoforms to meet the metabolic demands of the endolysosomal system. upenn.edu
Cofactor Activity for Lysosomal Hydrolases
A primary function of this compound is to act as a cofactor, stimulating the activity of several essential lysosomal hydrolases involved in sphingolipid metabolism. upenn.edu
This compound plays a significant role in activating acid sphingomyelinase (ASM), a crucial enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine. nih.govnih.gov In vitro studies using liposomal assay systems have demonstrated that the inclusion of BMP in substrate-carrying liposomes effectively stimulates sphingomyelin hydrolysis by recombinant ASM. nih.gov The anionic nature of BMP enhances the binding of ASM to lipid bilayers, thereby facilitating the degradation of membrane-bound sphingomyelin. nih.gov This interaction is crucial for preventing the accumulation of sphingomyelin within lysosomes, a hallmark of certain lysosomal storage diseases. nih.gov
The stimulatory effect of BMP on ASM activity is further enhanced by the presence of sphingolipid activator protein C (SAP-C). upenn.edu The table below summarizes the key factors influencing ASM activity in the presence of BMP.
| Factor | Effect on ASM Activity | Reference |
| This compound (BMP) | Stimulates | nih.gov |
| Sphingolipid Activator Protein C (SAP-C) | Enhances BMP-mediated stimulation | upenn.edu |
| Anionic Lipids (e.g., Phosphatidylinositol) | Stimulate | nih.gov |
This compound also modulates the activity of glucocerebrosidase (GBA), the enzyme responsible for hydrolyzing glucosylceramide to glucose and ceramide. upenn.edu Deficiencies in GBA activity are associated with Gaucher disease and are a significant risk factor for Parkinson's disease. nih.gov In vitro studies have shown that BMP can activate GBA, highlighting its importance in the proper functioning of the sphingolipid degradation pathway. upenn.edu
The cofactor activity of this compound extends to other critical lysosomal enzymes. It has been shown to activate the GM2 activator protein (GM2AP) and hexosaminidase A (HEXA) in vitro. upenn.edu GM2AP is essential for presenting the ganglioside GM2 to HEXA for its degradation. nih.govresearchgate.net While BMP is not an absolute requirement for the lipid extraction function of GM2AP, its presence, particularly in conjunction with cholesterol, enhances the efficiency of GM2 extraction from vesicles. nih.gov This indicates that BMP contributes to the optimal environment for the sequential action of GM2AP and HEXA in ganglioside catabolism.
Modulation of Cellular Cholesterol Homeostasis and Transport
This compound is intricately involved in the regulation of cholesterol trafficking within the endolysosomal system. nih.gov It facilitates the export of cholesterol from lysosomes by interacting with key proteins involved in this process. biorxiv.org One of the primary mechanisms is its interaction with the Niemann-Pick type C2 (NPC2) protein. nih.govbiorxiv.org BMP is required for the proper binding of NPC2 to intraluminal membranes, which allows NPC2 to shuttle cholesterol to the NPC1 protein located in the limiting membrane of the lysosome for subsequent transport out of the organelle. nih.gov
Furthermore, the degradation of sphingomyelin by ASM, a process stimulated by BMP, is a prerequisite for the efficient egress of cholesterol from late endosomes. uniprot.org The product of this reaction, ceramide, enhances the transfer of cholesterol by NPC2. uniprot.org Conversely, an accumulation of sphingomyelin inhibits cholesterol transfer, even in the presence of BMP. uniprot.org This underscores the coordinated role of BMP and its associated enzymes in maintaining cellular cholesterol balance.
Involvement in Exosome Biogenesis and Release
Recent evidence has implicated this compound in the formation and release of exosomes, which are small extracellular vesicles derived from the intraluminal vesicles of multivesicular bodies (MVBs). researchgate.netnih.gov BMP's ability to induce negative membrane curvature is thought to contribute to the inward budding of the late endosomal membrane, a critical step in the formation of ILVs that can subsequently be released as exosomes. nih.gov
BMP has been identified as a component of extracellular vesicles isolated from human urine and cell culture media, where it co-localizes with established exosome markers such as CD63 and ALIX. nih.gov This suggests that BMP can be considered a lipid marker for exosomes of endosomal origin. nih.gov The release of BMP-enriched exosomes may serve as a mechanism to clear undigested material in situations of endolysosomal dysfunction. nih.gov Studies have shown that the kinase LRRK2, which is implicated in Parkinson's disease, regulates BMP levels in cells and its release in exosomes, a process that can be further modulated by GCase activity. researchgate.net
Interaction with Lumenal Proteins (e.g., Heat Shock Protein 70, Niemann-Pick C2 (NPC2) protein)
Bis(monoacylglycero)phosphate (BMP), also known as this compound, is a uniquely structured anionic phospholipid predominantly found in the internal vesicles of late endosomes and lysosomes. nih.govresearchgate.net Its distinct stereoconfiguration is believed to provide resistance to the hydrolytic environment of the lysosome. nih.gov Within this compartment, BMP is not merely a structural lipid; it actively participates in crucial cellular processes by serving as an anchor or a cofactor for various soluble lumenal proteins. These interactions are fundamental to the catabolism of lipids and the trafficking of essential molecules, thereby ensuring the proper functioning of the endolysosomal system. nih.govupenn.edu Key examples of such interactions include its association with Heat Shock Protein 70 (HSP70) and the Niemann-Pick C2 (NPC2) protein.
Interaction with Heat Shock Protein 70 (HSP70)
Heat Shock Protein 70 is a molecular chaperone known for its role in protein folding and maintaining cellular homeostasis, particularly under stress conditions. nih.gov Beyond its cytosolic functions, HSP70 has been shown to have direct interactions within the lysosome, where it binds with high affinity to BMP. nih.gov This interaction is significant for the breakdown of certain lipids. Specifically, the binding of HSP70 to BMP acts as a cofactor for the catabolism of sphingolipids. nih.gov
Research has demonstrated that this interaction can enhance the activity of lysosomal enzymes. For instance, recombinant HSP70 (rHSP70) has been shown to improve the function of mutant acid sphingomyelinase (ASM), the enzyme deficient in Niemann-Pick disease types A and B, through its interaction with BMP. nih.gov This suggests that the HSP70-BMP complex plays a supportive role in enzymatic hydrolysis within the lysosome, potentially by facilitating the proper conformation or localization of enzymes like ASM on the surface of intraluminal vesicles where their substrates are located. upenn.edunih.gov
| Protein | Interacting Lipid | Key Function of Interaction | Observed Outcome |
|---|---|---|---|
| Heat Shock Protein 70 (HSP70) | Bis(monoacylglycero)phosphate (BMP) | Cofactor for sphingolipid catabolism | Enhances the activity of mutant Acid Sphingomyelinase (ASM) nih.gov |
Interaction with Niemann-Pick C2 (NPC2) protein)
The Niemann-Pick C2 (NPC2) protein is a soluble, intralysosomal protein that plays an indispensable role in the egress of cholesterol from the late endosomal/lysosomal (LE/LY) compartment. elifesciences.orgnih.gov The accumulation of unesterified cholesterol in these compartments is the hallmark of Niemann-Pick C (NPC) disease, which arises from defects in the genes encoding either NPC1 or NPC2. elifesciences.orgnih.gov
A critical step in cholesterol trafficking is the direct and obligate functional interaction between the NPC2 protein and BMP. elifesciences.orgnih.govresearchgate.net Studies have shown that BMP dramatically stimulates the rate of cholesterol transport by NPC2 to and from membranes. elifesciences.orgnih.gov This interaction occurs at a specific site on the NPC2 protein, identified as the hydrophobic knob domain. elifesciences.orgresearchgate.netbiorxiv.org
The functional importance of this interaction is highlighted by experiments in NPC2-deficient cells. While enriching NPC1-deficient cells with BMP (or its precursor, phosphatidylglycerol) can help clear accumulated cholesterol, this strategy is completely ineffective in cells lacking functional NPC2. elifesciences.orgnih.govbiorxiv.org This demonstrates that the cholesterol-clearing effect of BMP is entirely dependent on its interaction with a functional NPC2 protein. elifesciences.orgnih.gov Therefore, the NPC2-BMP interaction is a crucial and previously unknown step in the pathway of sterol egress from the lysosome, functioning as a key facilitator of cholesterol movement from the internal membranes of the lysosome to the limiting membrane for subsequent transport out of the organelle. elifesciences.orgnih.gov
| Protein | Interacting Lipid | Interaction Site | Functional Consequence | Supporting Evidence |
|---|---|---|---|---|
| Niemann-Pick C2 (NPC2) | Bis(monoacylglycero)phosphate (BMP/LBPA) | Hydrophobic knob domain of NPC2 elifesciences.orgresearchgate.net | Order-of-magnitude stimulation of cholesterol transfer rates by NPC2 elifesciences.org | BMP enrichment fails to clear cholesterol in NPC2-deficient cells, but is effective in NPC1-deficient cells elifesciences.orgnih.govbiorxiv.org |
Regulation of Bis Glycerophospho Glycerol Levels
Physiological Regulation by Metabolic and Nutritional Factors (e.g., Fasting, Cold Exposure)
The levels and fatty acid composition of bis(glycerophospho)glycerol are responsive to the nutritional and metabolic state of the organism. researchgate.netannualreviews.org Factors such as nutrient availability and ambient temperature can induce significant changes in BMP concentrations in various tissues. researchgate.net
Cold Exposure: Ambient temperature is another critical factor influencing BMP levels, particularly in tissues central to thermogenesis, like brown adipose tissue. In mice, the BMP content in BAT is strongly dependent on housing temperatures. researchgate.net Research has demonstrated that cold exposure is a selective environmental stress that prompts a rapid increase in lysosomal BMP lipids in the liver. nih.gov This hepatic lipid remodeling occurs as the liver shifts its metabolic state from glucose to lipid catabolism to maintain energy homeostasis during cold stress. nih.gov The increase in BMP lipids during cold exposure was found to be dependent on the lysosomal transcriptional regulator, Transcription Factor EB (TFEB). nih.gov Knockdown of Tfeb in hepatocytes resulted in decreased BMP lipid levels and led to cold intolerance in mice. nih.gov
Genetic Regulation and Protein Interactions (e.g., Leucine-rich repeat kinase 2 (LRRK2), Glucocerebrosidase (GCase))
Genetic factors, particularly genes associated with Parkinson's disease (PD) such as LRRK2 and GBA1 (which encodes Glucocerebrosidase, GCase), play a significant role in regulating BMP levels. elifesciences.orgelifesciences.org
Leucine-rich repeat kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of inherited Parkinson's disease. nih.gov Studies have found that gain-of-function mutations in LRRK2, such as the G2019S mutation, are associated with significantly higher levels of urinary BMP isoforms (specifically di-18:1-BMP and di-22:6-BMP). elifesciences.orgnih.gov In contrast, genetic deletion or pharmacological inhibition of LRRK2 kinase activity leads to a decrease in urinary di-22:6-BMP. researchgate.net
Glucocerebrosidase (GCase): GCase is a lysosomal enzyme, and mutations in its gene (GBA1) are a major genetic risk factor for PD. There is a clear interplay between GCase activity and BMP regulation, especially in the context of LRRK2 mutations. elifesciences.orgelifesciences.org In cells with mutant LRRK2, the inhibition of GCase activity leads to a further increase in cellular BMP content, particularly the di-22:6-BMP isoform. elifesciences.org This indicates that BMP accumulation may occur as a compensatory response to impaired GCase function and the resulting buildup of its substrates, such as glycosphingolipids. annualreviews.org The data suggest that LRRK2 and GCase are part of a shared pathway that modulates the release of BMP through extracellular vesicles. elifesciences.orgelifesciences.org
Implications in Cellular Dysfunction and Disease Models
Accumulation in Lysosomal Storage Disorders
The accumulation of BMP in LSDs is not uniform across all disorders or even within different cell types affected by the same disease. nih.gov For instance, studies on cultured fibroblasts from patients with various LSDs have shown elevations and alterations in specific molecular species of BMP. nih.gov A notable finding is the relative decrease in polyunsaturated BMP species compared to monounsaturated species in most of these cell lines, a change that correlates with the lysosomal dysfunction and accumulation of other lipids like glycosphingolipids and cholesterol. nih.gov
Niemann-Pick Type C Disease Models
Niemann-Pick type C (NPC) disease is a neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes due to mutations in the NPC1 or NPC2 genes. researchgate.netnih.govcocukmetabolizma.comnih.gov A significant and well-documented finding in NPC disease models is the pathological increase of BMP. nih.govnih.govresearchgate.net
Research has demonstrated a strong link between BMP and cholesterol homeostasis within the endolysosomal system. nih.govnih.gov BMP facilitates the transport of cholesterol, and its accumulation in NPC is thought to be a compensatory response to the primary cholesterol trafficking defect. nih.govnih.gov Studies have shown that supplementation with BMP can help reduce the excessive cholesterol storage in NPC fibroblasts. nih.gov Conversely, inhibiting BMP function leads to cholesterol accumulation, mimicking the NPC phenotype. nih.gov
The specific molecular species of BMP are also of interest in NPC. For example, a dramatic increase in di-22:6-BMP has been reported in the urine of NPC patients, suggesting its potential as a biomarker. nih.gov The interaction between BMP and the NPC2 protein is crucial for cholesterol egress from lysosomes. nih.gov It has been shown that increased BMP levels can counteract cholesterol accumulation in cells with deficient NPC1 but not in those lacking NPC2, highlighting the essential role of the BMP-NPC2 interaction. nih.gov
| Finding | Model System | Reference |
|---|---|---|
| Pathological increase in Bis(monoacylglycero)phosphate (BMP). | Patients with NPC, various cellular models. | nih.govnih.gov |
| BMP facilitates cholesterol transport; inhibition of BMP function mimics the NPC phenotype. | Cellular models. | nih.gov |
| Exogenous BMP supplementation reduces excessive cholesterol storage. | NPC fibroblasts. | nih.gov |
| 50-fold increase of di-22:6-BMP in the urine of NPC patients. | Human patients. | nih.gov |
| Increased BMP levels counteract cholesterol accumulation in NPC1-deficient cells but not NPC2-deficient cells. | Cellular models. | nih.gov |
Batten Disease-Associated Research
Batten disease, also known as neuronal ceroid lipofuscinosis (NCL), is a group of fatal neurodegenerative lysosomal storage disorders. mcri.edu.au Recent research has shed light on the connection between Batten disease and the metabolism of bis(glycerophospho)glycerol.
A groundbreaking study identified the protein product of the CLN5 gene, which is associated with a form of Batten disease, as the long-sought-after BMP synthase (BMPS). nih.gov This discovery directly links a key enzyme in BMP biosynthesis to a specific neurodegenerative disease. nih.gov Cells deficient in CLN5 (and therefore BMPS) exhibit a significant depletion of BMP species and a massive accumulation of its precursor, lysophosphatidylglycerol (B1238068) (LPG). nih.gov This disruption in lipid metabolism highlights the critical role of BMP in lysosomal function and its implication in the pathology of Batten disease. nih.gov
Furthermore, research on mice lacking the CLN3 gene, which causes juvenile NCL, revealed a massive accumulation of glycerophosphodiesters, the end products of glycerophospholipid catabolism, in the lysosomes of brain cells. nih.gov This study also noted significant changes in BMP levels in their untargeted lipid profiling, further implicating dysregulated glycerophospholipid metabolism in the pathogenesis of Batten disease. nih.gov These findings suggest that defects in the synthesis and regulation of BMP are central to the cellular dysfunction observed in at least some forms of Batten disease. nih.gov
Drug-Induced Phospholipidosis Models
Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder caused by the administration of certain cationic amphiphilic drugs (CADs). tugraz.atrsc.org This condition is characterized by the accumulation of phospholipids (B1166683) within lysosomes, leading to the formation of multilamellar bodies. rsc.org A key feature of DIPL is the significant increase in BMP levels. tugraz.atrsc.orgnih.gov
Numerous CADs, including amiodarone, gentamicin, and azithromycin, have been shown to induce phospholipidosis and a corresponding increase in BMP. nih.govosti.gov The accumulation of BMP is now considered a reliable biomarker for DIPL. nih.govrsc.orgavantiresearch.com For instance, studies in rats treated with these drugs have demonstrated a correlation between the induction of phospholipidosis, as confirmed by electron microscopy, and elevated urinary levels of di-docosahexaenoyl (C22:6)-bis(monoacylglycerol) phosphate (B84403). nih.govosti.gov
The mechanism by which CADs induce BMP accumulation is thought to involve the inhibition of lysosomal phospholipases, enzymes responsible for phospholipid degradation. annualreviews.org However, an alternative hypothesis suggests that CADs and phospholipids form complexes that are resistant to enzymatic breakdown. rsc.org Interestingly, while BMP is produced by phospholipase A2 action, its concentration increases during DIPL, a seemingly contradictory finding that requires further investigation. rsc.org It has been proposed that the accumulation of BMP may be a protective cellular response to the cytotoxicity induced by CADs. tugraz.at
| Drug | Drug Class | Observed Effect on BMP | Reference |
|---|---|---|---|
| Amiodarone | Antiarrhythmic | Increased urinary levels of di-docosahexaenoyl (C22:6)-BMP in rats. | nih.govosti.gov |
| Gentamicin | Antibiotic | Increased urinary levels of di-docosahexaenoyl (C22:6)-BMP in rats. | nih.govosti.gov |
| Azithromycin | Antibiotic | Increased urinary levels of di-docosahexaenoyl (C22:6)-BMP in rats. | nih.govosti.gov |
| Chloroquine | Antimalarial | Induces a clear increase in BMP. | annualreviews.org |
Endolysosomal Dysregulation in Neurodegenerative Disease Research (e.g., Parkinson's Disease Models and Related Biomarker Research)
Dysfunction of the endolysosomal pathway is a recognized feature of several major age-related neurodegenerative diseases, including Parkinson's disease (PD). annualreviews.orgd-nb.info Alterations in the levels of this compound are emerging as a significant aspect of this dysregulation. annualreviews.orgnih.gov
In the context of Parkinson's disease, research has focused on the role of mutations in the LRRK2 gene, a common genetic risk factor for PD. michaeljfox.org Studies have shown that gain-of-function mutations in LRRK2, such as the G2019S variant, are associated with increased levels of BMP, particularly the di-22:6-BMP species, in the urine of mutation carriers. nih.govbiorxiv.org This finding suggests a link between LRRK2 kinase activity and BMP homeostasis. biorxiv.org Conversely, models lacking LRRK2 exhibit decreased levels of BMP. michaeljfox.org
The use of BMP as a biomarker in PD research is an active area of investigation. michaeljfox.org For example, urinary di-18:1-BMP and total di-22:6-BMP have been associated with poorer cognitive performance in some studies. nih.gov Furthermore, treatment with LRRK2 kinase inhibitors has been shown to reduce the elevated urinary BMP levels in nonhuman primates and human subjects, suggesting that BMP could serve as a surrogate marker to monitor the efficacy of such therapies. nih.govbiorxiv.org These findings point to the potential of BMP as a biologically relevant marker for tracking disease-associated changes in LRRK2-related PD. michaeljfox.org
Role in Maintaining Overall Cellular Homeostasis and Adaptations to Stress
This compound plays a fundamental role in maintaining cellular homeostasis, primarily through its functions within the endolysosomal system. annualreviews.organnualreviews.org This system is central to the degradation and recycling of cellular components, a process vital for cellular health. annualreviews.org BMP's unique structure and negative charge allow it to act as a docking platform for lysosomal enzymes, facilitating the breakdown of various lipids. nih.gov
BMP is also involved in cellular adaptation to various stressors. For example, in macrophages exposed to oxidized LDL (a key factor in atherosclerosis), an accumulation of cellular BMP has a protective effect. nih.gov It was found to reduce the production of harmful oxysterols, such as 7-ketocholesterol, and consequently attenuate cytotoxicity and apoptosis induced by oxidized LDL. nih.gov This suggests that BMP helps protect cells from oxidative stress-related damage. nih.gov
Furthermore, BMP levels are dynamically regulated in response to metabolic stress. researchgate.net Studies in mice have shown that nutritional states, such as fasting, can lead to significant changes in BMP levels in a tissue-specific manner, with drastic elevations observed in hepatocytes and pancreatic cells. researchgate.net Cold exposure, another form of metabolic stress, also leads to a significant increase in BMP lipids in the liver. biorxiv.org These adaptations suggest that BMP is involved in the functional rewiring of lipid metabolism to meet changing energy demands and maintain cellular homeostasis under stressful conditions. researchgate.netbiorxiv.org
Research Methodologies and Analytical Approaches for Bis Glycerophospho Glycerol Study
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the study of bis(glycerophospho)glycerol (BMP), enabling its separation from complex lipid mixtures for subsequent analysis and quantification.
Thin-Layer Chromatography (TLC) serves as a primary method for the separation of phospholipid classes, including BMP. nih.gov It is often used as an initial purification step. In this technique, total lipid extracts are applied to a silica (B1680970) gel plate, and a solvent system is used to separate the lipids based on their polarity. scispace.com For instance, after separating phospholipids (B1166683) from cellular extracts, the area of the silica gel corresponding to the BMP band can be scraped off for further analysis. nih.govresearchgate.net
This method was integral in early studies to isolate radiochemically labeled BMP and to separate its hydrolysis products, such as glycerophosphate isomers, for stereochemical analysis. nih.gov While effective for separation, TLC is often coupled with other techniques for precise quantification and detailed structural characterization. scispace.comresearchgate.net For example, after separation by TLC, BMP can be quantified by measuring its phosphorus content. scispace.com
High-Performance Liquid Chromatography (HPLC) offers a more sensitive and quantitative approach for the analysis of BMP compared to TLC. nih.govriken.jp Normal-phase HPLC is particularly effective for separating derivatized phospholipids. One established method involves the derivatization of the free hydroxyl groups of BMP with naproxen. nih.gov The resulting naproxen-derivatized BMP can be separated by normal-phase HPLC and quantified with high sensitivity using UV detection at 231 nm. nih.gov This method is sensitive enough to measure BMP levels from as few as 3 x 10⁵ cells, with a detection limit of about 0.1 nmol. nih.gov
Interestingly, HPLC analysis of purified BMP has revealed the existence of multiple isoforms. researchgate.net When [³H]DHA-labelled BMP, purified as a single spot on TLC, was subjected to HPLC, it resolved into three distinct peaks, suggesting the presence of stereoisomers with different acyl-chain locations. researchgate.net
| HPLC Method for BMP Quantification | |
| Technique | Normal-Phase High-Pressure Liquid Chromatography |
| Derivatization Agent | Naproxen (targets free hydroxyl groups) |
| Detection Method | UV Absorption at 231 nm |
| Sensitivity | ~0.1 nmol |
| Application | Quantification of BMP in small biological samples (e.g., 3 x 10⁵ cells) |
| This table summarizes a sensitive HPLC method developed for the accurate determination of Bis(monoacylglycerol) phosphate (B84403) in biological samples. nih.gov |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the detailed analysis of BMP. usm.mynih.govplos.org This technique allows for the separation of complex lipid mixtures and provides structural characterization and quantification of individual molecular species in a single run. researchgate.netaocs.org
LC-MS/MS has been crucial in:
Identifying Molecular Species: By analyzing complex phospholipid extracts, LC-MS/MS operating in negative ion mode can identify and characterize the fatty acid composition of different BMP molecules. researchgate.net For example, analysis of BMP from rat uterine stromal cells showed that different HPLC peaks contained distinct molecular species, such as C22:6/C22:6, C18:1/C22:6, and C18:1/C18:1 species. researchgate.net
Verifying Acylation Patterns: Researchers have developed efficient LC-MS/MS methods to determine the precise location of fatty acid esterification on the glycerol (B35011) backbones. usm.my These studies have confirmed that the fatty acyl chains of native BMP are exclusively located at the sn-2 and sn-2' positions. usm.my
Studying Acyl Migration: The technique is also used to investigate the kinetics of acyl migration in BMP, providing valuable information for biochemical and biophysical studies. usm.my
Distinguishing Stereoisomers: Coupled with chiral chromatography, LC-MS/MS can be used to measure different BMP diastereomers, which is critical as they may have distinct biological activities. annualreviews.org
Spectroscopic and Structural Analysis Methods
Spectroscopic techniques are vital for elucidating the precise three-dimensional structure of BMP and for understanding how it influences the architecture of the membranes it resides in.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the absolute stereochemical configuration of BMP. usm.my
¹H NMR for Stereochemical Determination: A novel approach was developed to unambiguously determine the stereochemistry of the diglycerophosphate backbone of BMP. usm.my This involved the synthesis of enantiopure BMP analogues (sn-1-glycerophospho-sn-1'-glycerol, sn-3-glycerophospho-sn-3'-glycerol, and sn-1-glycerophospho-sn-3'-glycerol) as reference standards. By introducing D-camphor ketal as a chemical shift reagent, researchers could discriminate between the enantiomers. A direct comparison of the ¹H-NMR spectra of these synthetic analogues with natural BMP revealed that the natural form exclusively possesses the unusual sn-1-glycerophospho-sn-1'-glycerol backbone. usm.my
³¹P NMR for Headgroup Orientation: ³¹P NMR spectroscopy provides insights into the orientation of the phosphate headgroup within a lipid bilayer. nih.gov Studies on dioleoyl-BMP (DOBMP) have shown that it forms lamellar structures when hydrated. However, the ³¹P NMR spectrum for DOBMP is significantly narrower (chemical shift span Δσ ≈ -12 ppm) compared to other phospholipids like POPC. nih.gov This indicates a different orientation of the phosphate group in DOBMP relative to the bilayer normal, a finding supported by molecular dynamics simulations. nih.govresearchgate.net
| NMR Application | Technique | Key Finding |
| Stereochemical Configuration | ¹H NMR with D-camphor ketal | Natural BMP exclusively has the sn-1-glycerophospho-sn-1'-glycerol backbone. usm.my |
| Headgroup Orientation | ³¹P NMR | The phosphate group of BMP has a significantly different orientation within the membrane compared to other phospholipids. nih.govresearchgate.net |
| This table highlights the specific applications of NMR spectroscopy in elucidating the unique structural features of this compound. usm.mynih.govresearchgate.net |
By studying synthetic BMP stereoisomers (e.g., 1,1'-DMBMP and 3,1'-DMBMP), researchers have used SAXS and WAXS in conjunction with differential scanning calorimetry to characterize their thermotropic phase behavior. researchgate.net These measurements identified different phase transitions, such as from a quasi-crystalline (L(c1)) to another quasi-crystalline phase with a different tilt angle (L(c2)), and finally to a liquid-crystalline phase (Lα). researchgate.net The data revealed that both BMP isomers form lamellar mesophase structures with slight differences in their melting behavior, contributing to our understanding of how BMP's unique structure influences membrane properties. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) for Thermotropic Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to characterize the thermotropic phase behavior of lipids like BMP. oup.comjst.go.jpembopress.org It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. embopress.org This method allows for the precise determination of phase transition temperatures, such as the shift from a gel-like state to a liquid crystalline state, providing insights into the physical properties and interactions of BMP within a membrane environment. embopress.orgnih.gov
Research employing DSC has revealed key aspects of BMP's physical behavior. A study on synthetic stereoisomers of dimyristoyl-BMP (DMBMP) identified significant differences in their phase transitions. plos.org The two isomers, 1,1'-DMBMP and 3,1'-DMBMP, both showed weakly energetic broad transition peaks at lower temperatures and a more energetic, highly cooperative transition at higher temperatures. plos.org The specific onset and peak temperatures varied between the stereoisomers, highlighting how molecular geometry influences membrane packing and stability. plos.org
Table 1: Thermotropic Phase Transition Temperatures of DMBMP Stereoisomers Data sourced from Differential Scanning Calorimetry (DSC) findings. plos.org
| Compound | Initial Transition Onset (°C) | Main Transition Peak (°C) |
|---|---|---|
| 1,1'-DMBMP | 9 | ~40 |
| 3,1'-DMBMP | 18 | ~42 |
Further studies using DSC have examined the interaction of BMP with other phospholipids. When dioleoyl-BMP (BMP 18:1) was mixed with dipalmitoyl phosphatidylcholine (DPPC), DSC measurements showed that BMP induces a lowering of the main phase transition temperature of DPPC. elifesciences.org These investigations also revealed that BMP(18:1) induces more disorder in the gel (Lβ) phase of the membrane compared to its structural isomer, dioleoyl phosphatidylglycerol (DOPG). elifesciences.org Such findings are crucial, as they demonstrate that BMP integrates and interacts with other phospholipids as a structural component of the bilayer, rather than acting as a disruptive detergent-like molecule. elifesciences.org
Enzymatic Assays for Metabolic Pathway Characterization
Coupled Spectrophotometric Assays
Coupled spectrophotometric assays provide a robust method for characterizing enzymes involved in the metabolic pathways of glycerophosphodiesters, including this compound. frontiersin.orgnih.gov This technique links the activity of an enzyme of interest to a second, easily measurable enzymatic reaction that produces a change in absorbance.
A primary example is the assay used to characterize glycerophosphodiester phosphodiesterase (GlpQ), an enzyme that hydrolyzes this compound. frontiersin.orgnih.gov The principle of this assay is as follows:
First Reaction: The phosphodiesterase cleaves this compound, releasing sn-glycerol 3-phosphate as a product. frontiersin.orgnih.govbiorxiv.org
Coupled Reaction: The sn-glycerol 3-phosphate produced is then used as a substrate by a second enzyme, sn-glycerol 3-phosphate dehydrogenase.
Detection: In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the dehydrogenase oxidizes sn-glycerol 3-phosphate, which concurrently reduces NAD+ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at a wavelength of 340 nm. frontiersin.org
This method demonstrated that the E. coli enzyme GlpQ exhibits broad substrate specificity, capable of hydrolyzing glycerophosphoethanolamine, glycerophosphocholine, and this compound to yield sn-glycerol 3-phosphate. frontiersin.orgnih.gov Such assays are critical for identifying and characterizing the enzymes that synthesize and degrade BMP, thereby mapping its metabolic lifecycle.
Table 2: Principle of Coupled Spectrophotometric Assay for BMP Metabolism
| Step | Enzyme | Reaction | Detection Method |
|---|---|---|---|
| 1 (Primary) | Glycerophosphodiester Phosphodiesterase (e.g., GlpQ) | This compound → sn-Glycerol 3-Phosphate + Glycerol | - |
| 2 (Coupled) | sn-Glycerol 3-Phosphate Dehydrogenase | sn-Glycerol 3-Phosphate + NAD⁺ → Dihydroxyacetone phosphate + NADH + H⁺ | Spectrophotometry (Absorbance at 340 nm) |
Radioactive Labeling and Tracer Studies
Radioactive labeling and tracer studies are powerful techniques for tracking the synthesis and metabolic fate of BMP within cellular systems. This approach involves introducing a precursor molecule containing a radioactive isotope (e.g., ³²P, ³H) or a stable heavy isotope (e.g., ¹³C) into cells and monitoring its incorporation into BMP over time.
Classic studies have utilized this method in macrophage cell lines to delineate the BMP biosynthetic pathway. In one key experiment, RAW 264.7 macrophages were incubated with phosphatidylglycerol (PG) that was dual-labeled with ³²P and [³H]glycerol. elifesciences.org Subsequent analysis showed a time-dependent synthesis of BMP carrying both the ³²P and ³H labels, providing direct evidence that PG is a precursor for BMP synthesis in these cells. elifesciences.org
More recent studies have employed stable isotope labeling. For instance, to confirm the origin of the BMP backbone, COS-7 cells were incubated with ¹³C-labeled di-oleoyl PG containing a uniformly labeled ¹³C-glycerol head group. Mass spectrometric analysis revealed that nearly all of the resulting cellular di-oleoyl BMP had incorporated the ¹³C₃-glycerol moiety, demonstrating conclusively that the head group of PG is directly used to form one of the two glycerol backbones of BMP. These tracer studies are indispensable for establishing precursor-product relationships and measuring metabolic flux through the BMP synthesis pathways.
Cellular and In Vitro Model Systems for Functional Studies
Macrophage Cell Lines (e.g., RAW 264.7, THP-1)
Macrophage cell lines, such as the murine RAW 264.7 and human THP-1 lines, are cornerstone models for investigating the metabolism and function of BMP. elifesciences.org Macrophages have a highly active endolysosomal system, where BMP is abundant, making them particularly relevant for studying this lipid.
Research using the RAW 264.7 cell line was instrumental in establishing the metabolic link between PG and BMP. elifesciences.org Using radiolabeled PG, researchers demonstrated that macrophages take up exogenous PG and convert it into BMP. elifesciences.org Subcellular fractionation of these cells revealed that the newly synthesized BMP was enriched in light membrane fractions, suggesting that its synthesis and accumulation occur within specific endolysosomal compartments. elifesciences.org
Studies on both THP-1 and RAW macrophages have also shed light on the remodeling of BMP's fatty acid chains. Fatty acid supplementation experiments showed that THP-1 macrophages selectively incorporate polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), into BMP. This indicates the existence of specific enzymatic machinery for tailoring the acyl chain composition of BMP, which is likely critical for its function. Furthermore, work with RAW macrophages demonstrated that BMP containing PUFAs is highly susceptible to degradation under oxidative stress, a process that could be prevented by the antioxidant vitamin E, suggesting a potential role for BMP in managing oxidative processes within the lysosome.
Table 3: Summary of Key Research Findings on BMP in Macrophage Cell Lines
| Cell Line | Research Focus | Key Finding | Reference |
|---|---|---|---|
| RAW 264.7 | BMP Biosynthesis | Demonstrated that exogenous phosphatidylglycerol (PG) is a precursor for BMP synthesis. | elifesciences.org |
| RAW 264.7 | Subcellular Localization | Newly synthesized BMP is enriched in light membrane fractions, corresponding to endolysosomal compartments. | elifesciences.org |
| THP-1 | Fatty Acid Composition | Showed selective incorporation of docosahexaenoic acid (DHA) into BMP, indicating specific acyl chain remodeling. | |
| RAW Macrophages | Oxidative Stability | PUFA-rich BMP is degraded under oxidative conditions, a process rescued by vitamin E. |
Mammalian Cell Lines (e.g., CHO, HEK293, Mouse Embryonic Fibroblasts)
Beyond macrophages, a variety of other mammalian cell lines have been crucial for dissecting the molecular details of BMP synthesis and function.
Chinese Hamster Ovary (CHO) cells have been used extensively, particularly through the study of genetic mutants. In a pivotal study, CHO cells deficient in phosphatidylglycerophosphate (PGP) synthase, the enzyme initiating PG synthesis, were analyzed. elifesciences.org These mutant cells exhibited a significant reduction in the biosynthesis of both PG and BMP, providing strong evidence that PG is a direct precursor for the de novo synthesis of BMP in mammalian cells. elifesciences.org Other work has shown that CHO cells with defects in cholesterol transport (mutant NPC1) accumulate elevated levels of BMP, linking cholesterol and BMP homeostasis. frontiersin.org Furthermore, engineered CHO cells that secrete large amounts of the NPC2 protein have been used as a source to purify this protein for in vitro studies of its direct interaction with BMP.
Human Embryonic Kidney 293 (HEK293) cells and their derivatives are frequently used for overexpression and gene-editing studies. Research has shown that overexpressing certain transacylase enzymes of the PLA2G4 family in HEK293 cells can correct a BMP deficiency, thereby identifying these enzymes as key players in the BMP synthesis pathway. elifesciences.org Lysates from Expi293F cells, a derivative of HEK293, have also been used as a source of enzymatic activity to demonstrate the in vitro conversion of lysophosphatidylglycerol (B1238068) (LPG) into BMP.
Mouse Embryonic Fibroblasts (MEFs) are a valuable tool, especially when derived from genetically modified mouse models. MEFs from mice with lysosomal storage disorders like Multiple Sulphatase Deficiency were found to have increased levels of BMP, correlating with cholesterol accumulation and lysosomal dysfunction. plos.org More recently, MEFs from a knock-in mouse model of Parkinson's disease (R1441G LRRK2) were used to study the interplay between genetic mutations and BMP metabolism. These mutant MEFs showed altered endolysosomal structures, a change in the accessible pool of BMP, and increased expression of the BMP synthase CLN5, linking a disease-associated kinase to the regulation of BMP homeostasis and its release in extracellular vesicles.
Lysosomal Preparations and Reconstitution Experiments
The study of this compound and its functions is intrinsically linked to the lysosome, its main cellular compartment. biorxiv.org Therefore, the isolation of highly purified and intact lysosomes is a critical first step for in-vitro analysis and reconstitution experiments.
A variety of methods have been developed for lysosomal isolation, moving from classical techniques to more refined, modern approaches. Traditional methods like density gradient centrifugation separate organelles based on their buoyant density. inventbiotech.com However, this can lead to contamination from other organelles with similar densities, such as mitochondria and peroxisomes. inventbiotech.com To address these limitations, several advanced techniques have been developed:
Immunopurification (Lyso-IP): This highly specific method involves the immunoprecipitation of lysosomes using antibodies against lysosomal transmembrane proteins, such as TMEM192 tagged with an epitope like HA (hemagglutinin). nih.govelifesciences.org This technique yields intact lysosomes suitable for proteomic, metabolomic, and lipidomic analyses. nih.gov
Superparamagnetic Iron Oxide Nanoparticles (SPIONs): This method, also known as NANOLYSE, uses dextran-coated SPIONs that are taken up by cells and accumulate in lysosomes. libis.be The lysosomes can then be isolated using a magnetic field. This approach provides a high yield of purified lysosomes compatible with "omics" analyses. libis.be
Spin Column-Based Isolation: Commercial kits are available that utilize a spin column-based cell rupturing technology, offering a simpler and more rapid alternative to traditional homogenization methods for isolating intact lysosomes. inventbiotech.com
The following table summarizes the key features of modern lysosomal isolation techniques.
| Method | Principle | Advantages | Considerations | Reference |
| Immunopurification (Lyso-IP) | Antibody-based capture of tagged lysosomal transmembrane proteins. | High purity and integrity of isolated lysosomes; suitable for multi-omics. | Requires genetic modification of cells to express tagged proteins; lower yield compared to SPIONs. | nih.gov |
| SPIONs (NANOLYSE) | Magnetic isolation of lysosomes that have endocytosed iron nanoparticles. | High yield; applicable to various cell types; no genetic modification needed. | Potential for nanoparticle-induced cellular responses; requires specialized magnetic separators. | libis.be |
| Spin Column Kits | Mechanical cell lysis and filtration through a specialized column. | Rapid and simple procedure; reproducible results. | Purity may be lower compared to affinity-based methods. | inventbiotech.com |
Once isolated, lysosomes or their components can be used in reconstitution experiments to study specific functions in a controlled environment. A key application is the reconstitution of lysosomal enzymes or transporters into artificial lipid vesicles known as proteoliposomes. molbiolcell.orgnih.gov This allows for the detailed investigation of their activity and the influence of the lipid environment. For instance, in a notable experiment, liposomes were generated containing the biologically active 2,2′-BMP isomer to investigate its role in the formation of intraluminal vesicles (ILVs), a key feature of late endosomes. annualreviews.org This reconstitution experiment demonstrated that the presence of 2,2′-BMP, particularly at acidic pH, is sufficient to induce the formation of these internal vesicles, highlighting its structural role within the lysosome. annualreviews.org
Synthetic Approaches for Analogues and Probes
The complex structure of BMP, with its multiple stereocenters and potential for acyl chain migration, presents significant synthetic challenges. To overcome these, researchers have developed modular synthetic strategies . These approaches allow for the systematic and flexible assembly of the molecule from key building blocks, facilitating the creation of a wide range of analogues.
A key advantage of a modular approach is the ability to introduce different fatty acyl chains at a late stage of the synthesis. This has been exploited to produce various BMP analogues, including those with saturated and perdeuterated acyl chains of varying lengths. researchgate.net One successful strategy involves a phosphite (B83602) triester approach, which, in combination with multiple silyl (B83357) protecting groups, bypasses issues of lipid instability and allows for the expeditious synthesis of the natural S,S-1 isomer, its enantiomer, and other regioisomers. acs.org
These synthetic efforts have been crucial in confirming the structure of naturally occurring BMP and in studying the differential properties of its isomers. For example, the synthesis of both the sn-(3-myristoyl-2-hydroxy)glycerol-1-phospho-sn-1'-(3'-myristoyl-2'-hydroxy)glycerol (1,1'-DMBMP) and its corresponding sn-3:sn-1' stereoisomer has allowed for detailed biophysical characterization, revealing differences in their thermotropic phase behavior and membrane structure. annualreviews.org
The following table outlines some of the key regio- and stereoisomers of BMP that have been chemically synthesized.
| Isomer Name | Stereoconfiguration | Acyl Chain Position | Significance | Reference |
| S,S-1 (2,2'-BMP) | sn-1, sn-1' | sn-2, sn-2' | Considered the biologically active isoform. | annualreviews.orgacs.org |
| 3,3'-BMP | sn-1, sn-1' | sn-3, sn-3' | Thermodynamically more stable isomer; often formed via acyl migration. | annualreviews.org |
| sn-3:sn-1' isomer | sn-3, sn-1' | - | Used in comparative studies to understand the importance of stereochemistry. | annualreviews.org |
To study the enzymes that metabolize this compound, researchers design and apply activity-based probes (ABPs) . These chemical tools are engineered to covalently bind to the active site of a target enzyme, allowing for its detection and characterization within complex biological samples like cell lysates or even in living cells. nih.govnih.gov
The design of an ABP typically incorporates three key elements:
A reactive group (or "warhead") that forms a covalent bond with a catalytic residue in the enzyme's active site. For phospholipases, which are often serine hydrolases, common warheads include fluorophosphonates. nih.gov
A binding moiety or scaffold that directs the probe to the desired class of enzymes. For phospholipase probes, this is often a glycerophospholipid-like structure. nih.gov
A reporter tag , such as a fluorophore (e.g., BODIPY, rhodamine) or a bioorthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry), which enables visualization or enrichment of the probe-enzyme complex. acs.orgsci-hub.se
A significant challenge in studying BMP metabolism has been the identification of all the enzymes involved in its synthesis and degradation. It has been proposed that suicide 2,2′-BMP activity–based probes could be engineered to identify the elusive BMP hydrolases. annualreviews.org This approach would involve creating a BMP analogue that, upon enzymatic processing, becomes a reactive species that permanently inactivates the enzyme.
Recent advances in chemoproteomics using ABPs have successfully identified enzymes involved in BMP catabolism. For example, a set of ABPP probes with key recognition and reactivity elements for serine hydrolases was used to identify α/β-hydrolase domain-containing protein 6 (ABHD6) as a major BMP hydrolase. nih.govsemanticscholar.org This was achieved by observing which enzymes in a cellular proteome reacted with the probes and how that reactivity was altered by the presence of BMP.
Furthermore, the development of miniaturized fluorescent probes for related lipid hydrolases, such as monoacylglycerol lipase (B570770) (MAGL), provides a design blueprint for future BMP-targeted probes. acs.org These smaller probes often exhibit better cell permeability and reduced non-specific binding, making them powerful tools for translational research. acs.org
Comparative Biology and Evolutionary Aspects
Presence and Metabolism in Prokaryotic Organisms
Bis(glycerophospho)glycerol is not a major structural lipid in most bacterial membranes but rather appears as a substrate in specific metabolic pathways, particularly for the salvage of glycerol (B35011) and phosphate (B84403). Its metabolism is well-documented in model organisms and has been identified in various environmental bacteria.
In Escherichia coli
In E. coli, this compound is recognized as a substrate for a periplasmic enzyme known as glycerophosphodiester phosphodiesterase, encoded by the glpQ gene. researchgate.netnih.gov This enzyme is part of the glp regulon, a system dedicated to the uptake and catabolism of glycerol-3-phosphate. researchgate.netecmdb.ca The GlpQ enzyme hydrolyzes a variety of glycerophosphodiesters, including this compound, to release sn-glycerol-3-phosphate and an alcohol—in this case, glycerol. researchgate.netnih.govqmul.ac.ukuni-heidelberg.de This function allows E. coli to scavenge deacylated phospholipids (B1166683) from the environment, breaking them down into usable components for its own metabolism. nih.govecmdb.ca The GlpQ phosphodiesterase displays broad specificity for the alcohol moiety of its substrates but is highly specific for the glycerophosphodiester bond. researchgate.netnih.gov
In Bacillus subtilis
Similar to E. coli, Bacillus subtilis possesses a glycerophosphodiesterase, also named GlpQ, which is capable of hydrolyzing this compound. biorxiv.orgnih.gov The B. subtilis GlpQ enzyme exhibits strict stereospecificity, exclusively cleaving substrates containing an sn-glycero-3-phosphoryl group. biorxiv.orgresearchgate.netbiorxiv.org This enzyme plays a crucial role in differentiating between the two major teichoic acid polymers in the Gram-positive cell wall. It can degrade wall teichoic acid (WTA), which is composed of sn-glycerol-3-phosphate repeating units, but it cannot hydrolyze lipoteichoic acid (LTA), which is made of sn-glycerol-1-phosphate (B1203117) units. biorxiv.orgnih.govbiorxiv.org The enzymatic kinetics for the hydrolysis of this compound by B. subtilis GlpQ have been determined, highlighting its efficiency in processing this substrate. biorxiv.orgnih.govbiorxiv.org
Table 1: Kinetic Parameters of B. subtilis GlpQ for Polyglycerophospholipid Substrates
| Substrate | KM (mM) | kcat (min-1) | Source(s) |
| Glycerophosphoglycerol | 1.0 | 1275 | biorxiv.orgnih.govbiorxiv.org |
| This compound | 1.4 | 1517 | biorxiv.orgnih.govbiorxiv.org |
In Marine Bacteria
Research on marine bacteria has led to the identification of acylated forms of this compound. In one marine isolate, MB 45, a nonpolar phospholipid identified as bisphosphatidic acid—the fully acylated analog of this compound—was discovered. asm.org This finding suggests that while the deacylated backbone may primarily be a metabolic intermediate, its acylated derivatives can be components of bacterial membranes in specific environments. asm.org Acylphosphatidylglycerol, another related compound, has also been identified as a major phospholipid in certain bacteria. researchgate.net In the swarming bacteria Paenibacillus polymyxa, the GlpQ enzyme was found to be significantly more abundant during swarming motility, suggesting that the breakdown of glycerophosphodiesters like this compound is important for supplying precursors for lipid formation during this process. frontiersin.org
Table 2: Summary of this compound Metabolism in Select Prokaryotes
| Organism | Key Enzyme | Metabolic Role | Outcome | Source(s) |
| Escherichia coli | GlpQ Phosphodiesterase | Nutrient Salvage | Hydrolysis to sn-glycerol-3-phosphate and glycerol. | researchgate.netnih.govecmdb.ca |
| Bacillus subtilis | GlpQ Phosphodiesterase | Nutrient Salvage, WTA degradation | Hydrolysis to sn-glycerol-3-phosphate and glycerol. | biorxiv.orgnih.gov |
| Marine Isolate MB 45 | Not specified | Membrane Component (as acylated form) | Presence of bisphosphatidic acid in membranes. | asm.org |
| Paenibacillus polymyxa | GlpQ Phosphodiesterase | Precursor supply for lipid synthesis | Increased breakdown during swarming motility. | frontiersin.org |
Biochemical Distinctions from Other Polyglycerophospholipids
This compound belongs to the family of polyglycerophospholipids, which includes the ubiquitous membrane lipids phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). nih.gov While structurally related, they have distinct biochemical roles and metabolic fates.
Structural Differences
This compound is the deacylated backbone of cardiolipin, consisting of three glycerol units linked by two phosphodiester bonds. evitachem.com In contrast, phosphatidylglycerol is a monomeric phospholipid with a single diacylglycerol backbone linked to a phosphoglycerol head group. mdpi.com Cardiolipin, also known as diphosphatidylglycerol, is a dimeric structure where two phosphatidic acid molecules are linked to a central glycerol molecule, resulting in a molecule with four acyl chains. nih.govyeastgenome.org
Table 3: Structural Comparison of Key Polyglycerophospholipids
| Compound | Glycerol Units | Phosphate Groups | Acyl Chains (Typical) | Core Structure |
| This compound | 3 | 2 | 0 | Glycerol-P-Glycerol-P-Glycerol |
| Phosphatidylglycerol (PG) | 2 | 1 | 2 | Diacylglycerol-P-Glycerol |
| Cardiolipin (CL) | 3 | 2 | 4 | (Diacylglycerol-P)-Glycerol-(P-Diacylglycerol) |
Metabolic Distinctions
The metabolic pathways for these lipids are fundamentally different. This compound is primarily a substrate for catabolic phosphodiesterases like GlpQ in prokaryotes. researchgate.netbiorxiv.org Phosphatidylglycerol, however, is a central precursor in lipid biosynthesis. In bacteria, PG is the direct precursor for the synthesis of cardiolipin, where two PG molecules are condensed to form one CL molecule and one free glycerol. nih.gov PG is also the precursor for the synthesis of lipoteichoic acid in Gram-positive bacteria. biorxiv.orgbiorxiv.org
Cardiolipin is a major functional lipid of energy-transducing membranes, such as the inner mitochondrial membrane in eukaryotes and the plasma membrane of many bacteria. nih.gov Its unique dimeric structure is crucial for organizing protein complexes involved in cellular respiration. Its synthesis from PG is a highly regulated process. nih.gov In contrast, this compound does not serve as a direct building block for major membrane structures but is rather the product of their deacylation, destined for recycling.
Comparative Stereochemical Configuration and its Biological Implications
The biological function of polyglycerophospholipids is intimately linked to their three-dimensional structure, or stereochemistry. The use of stereospecific numbering (sn) is crucial for distinguishing between different isomers.
In prokaryotes, the hydrolysis of this compound by the GlpQ enzyme provides strong evidence for its stereochemical configuration. GlpQ is strictly specific for substrates containing the sn-glycero-3-phosphoryl moiety. biorxiv.orgnih.govresearchgate.netbiorxiv.org Therefore, this compound in these organisms is understood to be sn-glycero-3-phospho-sn-glycero-3-phospho-sn-glycerol.
This stereospecificity has profound biological implications, as demonstrated in B. subtilis. The cell wall contains two glycerol-based polymers with opposite stereochemistry. biorxiv.orgbiorxiv.org Wall teichoic acid (WTA) is a polymer of sn-glycerol-3-phosphate and is a substrate for GlpQ. nih.govbiorxiv.org In contrast, lipoteichoic acid (LTA) is synthesized from PG and is a polymer of sn-glycero-1-phosphate; it is resistant to cleavage by GlpQ. biorxiv.orgnih.govbiorxiv.org This stereochemical difference allows the bacterium to selectively degrade and remodel its cell wall components.
Across different domains of life, variations in this stereochemistry are observed. While prokaryotic polyglycerophospholipids are based on the sn-glycero-3-phosphate backbone, the related lipid in eukaryotes, bis(monoacylglycero)phosphate (BMP), possesses an unusual sn-1-glycerophospho-sn-1'-glycerol configuration. researchgate.netgerli.comriken.jp This distinct stereochemistry is a key feature that differentiates it from the common phospholipids in mammalian cells, which typically have an sn-glycero-3-phosphoryl structure. gerli.com Furthermore, the ether lipids found in Archaea exhibit an inverted stereochemistry at the sn-2 position of the glycerol backbone compared to lipids in Bacteria and Eukarya. beilstein-journals.org
Table 4: Comparative Stereochemistry of Polyglycerophospholipids and Precursors
| Compound/Polymer | Domain/Organism | Stereochemical Configuration | Biological Implication | Source(s) |
| This compound | Bacteria (E. coli, B. subtilis) | Based on sn-glycero-3-phosphate | Substrate for GlpQ enzyme. | biorxiv.orgnih.govresearchgate.net |
| Wall Teichoic Acid (WTA) | Bacillus subtilis | Polymer of sn-glycero-3-phosphate | Cleaved by GlpQ for phosphate recycling. | biorxiv.orgnih.govbiorxiv.org |
| Lipoteichoic Acid (LTA) | Bacillus subtilis | Polymer of sn-glycero-1-phosphate | Resistant to GlpQ cleavage, allowing for differential degradation. | biorxiv.orgnih.govbiorxiv.org |
| Bis(monoacylglycero)phosphate (BMP) | Eukaryotes | sn-1-glycerophospho-sn-1'-glycerol | Unique configuration among mammalian phospholipids, localized to late endosomes. | researchgate.netgerli.comriken.jp |
| Glycerol Backbone of Ether Lipids | Archaea | sn-2 configuration is inverted | Fundamental structural difference from bacterial and eukaryotic lipids. | beilstein-journals.org |
Q & A
What analytical techniques are recommended for characterizing Bis(glycerophospho)glycerol in complex biological matrices?
Answer: this compound can be analyzed using capillary electrophoresis (CE) with micellar electrokinetic chromatography (MEKC) or non-aqueous CE (NACE), which provide high resolution for polar lipids. Enzymatic assays coupled with isotopic labeling (e.g., [¹⁴C]glycerol or [³H]inositol) are critical for tracking hydrolysis products and metabolic fates . Mass spectrometry (LC-MS/MS) is essential for structural elucidation and quantification, particularly in lipidomics studies.
How can researchers optimize the synthesis of this compound derivatives for experimental use?
Answer: Synthesis often involves esterification or phosphorylation of glycerol precursors. For example, Amberlyst 36 catalyst enables glycerol esterification with acetic acid under controlled conditions (60–80°C, 4–6 hr), while computational methods like density functional theory (DFT-M06-2X/6-311+G(d,p)) predict thermodynamic favorability and product selectivity. Purification requires stepwise solvent extraction and chromatography (e.g., silica gel) to isolate isomers .
What experimental models are suitable for studying this compound uptake and intracellular processing?
Answer: Saccharomyces cerevisiae is a key model for transport studies. Pulse-chase assays with [¹⁴C]glycerophospho[³H]inositol reveal intact cellular uptake and subsequent hydrolysis. Mutant strains (e.g., itr1 itr2 lacking inositol transporters) distinguish transporter-dependent vs. independent pathways. Energy dependency is tested using inhibitors like 2,4-dinitrophenol (DNP) .
How do researchers analyze the kinetics of glycerophosphodiester phosphodiesterase (GDPD) activity with this compound?
Answer: GDPD kinetics are studied via in vitro assays measuring glycerol phosphate release using colorimetric (e.g., molybdate-based) or fluorometric detection. Michaelis-Menten parameters (Km, Vmax) are derived under varied substrate concentrations. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict enzyme-substrate interactions and catalytic mechanisms .
How does inositol availability regulate this compound metabolism in eukaryotic systems?
Answer: Inositol scarcity upregulates GDPD activity and GroPIns uptake via derepression of inositol transporters (e.g., ITR1 in yeast). OPI1 mutants show dysregulated extracellular GroPIns accumulation due to disrupted coordination between phospholipid biosynthesis and transport. Competitive inhibition assays (1 mM free inositol) confirm transporter-mediated uptake .
What mechanistic differences exist in this compound utilization between prokaryotes and eukaryotes?
Answer: In Escherichia coli, hydrolysis is tightly coupled to transport (Ugp system), releasing glycerol-3-phosphate extracellularly. In contrast, S. cerevisiae internalizes intact GroPIns, with intracellular hydrolysis releasing glycerol (which diffuses out) and retaining inositol for lipid incorporation. Comparative studies require species-specific transport mutants and isotopic labeling .
What computational approaches elucidate this compound’s molecular interactions in metabolic pathways?
Answer: DFT calculations (M06-2X functional) and Atoms-in-Molecules (AIM) theory map electron density and hydrogen-bonding networks during esterification. Solvation models (e.g., COSMO-RS) predict solvent effects on reaction equilibria. Molecular dynamics (GROMACS) simulate membrane interactions, critical for understanding transport .
How can researchers resolve contradictions in hydrolysis-coupled transport mechanisms across studies?
Answer: Contradictions (e.g., intracellular vs. extracellular hydrolysis) are addressed by:
- Isotopic tracing : Differentiating intact GroPIns vs. hydrolyzed products in cellular fractions.
- Transport mutants : Using itr1 itr2 yeast or ugp E. coli to isolate pathways.
- Time-resolved assays : Short-term pulse-chase vs. long-term uptake experiments to track kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
